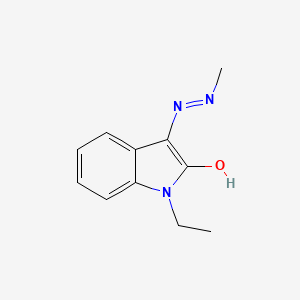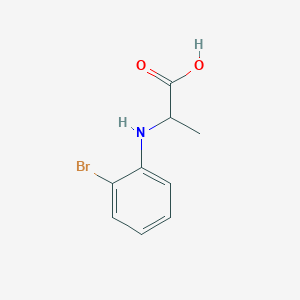
6-Methyl-3-propylpyrazin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-3-propylpyrazin-2(1H)-one is an organic compound belonging to the pyrazine family. Pyrazines are known for their aromatic properties and are often found in various natural and synthetic substances. This compound is characterized by a pyrazine ring substituted with methyl and propyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-3-propylpyrazin-2(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-propylpyrazine-2-carboxylic acid with methylamine under dehydrating conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include steps such as mixing, heating, and purification to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically forming corresponding pyrazine N-oxides.
Reduction: Reduction reactions can convert the compound into various reduced forms, depending on the reagents used.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methyl and propyl positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Pyrazine N-oxides.
Reduction: Reduced pyrazine derivatives.
Substitution: Various substituted pyrazines depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the production of flavors and fragrances due to its aromatic properties.
Mecanismo De Acción
The mechanism of action of 6-Methyl-3-propylpyrazin-2(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
2-Methylpyrazine: A simpler pyrazine derivative with similar aromatic properties.
3-Ethyl-2-methylpyrazine: Another substituted pyrazine with comparable chemical behavior.
Uniqueness
6-Methyl-3-propylpyrazin-2(1H)-one is unique due to its specific substitution pattern, which can influence its reactivity and applications. The presence of both methyl and propyl groups can affect its physical and chemical properties, making it distinct from other pyrazine derivatives.
Propiedades
Fórmula molecular |
C8H12N2O |
|---|---|
Peso molecular |
152.19 g/mol |
Nombre IUPAC |
6-methyl-3-propyl-1H-pyrazin-2-one |
InChI |
InChI=1S/C8H12N2O/c1-3-4-7-8(11)10-6(2)5-9-7/h5H,3-4H2,1-2H3,(H,10,11) |
Clave InChI |
QSILNLWCWWUYRO-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=NC=C(NC1=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl thiazolo[4,5-b]pyrazin-2-ylcarbamate](/img/structure/B13111120.png)



![2-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-imine](/img/structure/B13111135.png)


![4-Chloro-6-methylimidazo[1,5-a]quinoxaline](/img/structure/B13111140.png)





